Utibaprilat Utibaprilat Utibaprilat is a thiadiazoline angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Utibaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Utibaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Brand Name: Vulcanchem
CAS No.: 109683-79-6
VCID: VC20793180
InChI: InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1
SMILES: CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Molecular Formula: C20H27N3O5S
Molecular Weight: 421.5 g/mol

Utibaprilat

CAS No.: 109683-79-6

Main Products

VCID: VC20793180

Molecular Formula: C20H27N3O5S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Utibaprilat - 109683-79-6

Description Utibaprilat is a thiadiazoline angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Utibaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Utibaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
CAS No. 109683-79-6
Product Name Utibaprilat
Molecular Formula C20H27N3O5S
Molecular Weight 421.5 g/mol
IUPAC Name (2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid
Standard InChI InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1
Standard InChIKey APWZQGVRPRWXQK-NOLJZWGESA-N
Isomeric SMILES C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
SMILES CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
PubChem Compound 5748833
Last Modified Feb 18 2024

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